![molecular formula C24H26O4 B14263030 1,1'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene) CAS No. 138329-36-9](/img/structure/B14263030.png)
1,1'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene) is an organic compound characterized by its unique structure, which includes two ethoxybenzene groups connected by a 2,5-dimethyl-1,4-phenylene bridge through oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene) typically involves the reaction of 2,5-dimethyl-1,4-dihydroxybenzene with 2-ethoxybenzene in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to achieve optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Applications De Recherche Scientifique
1,1’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism by which 1,1’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene) exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. In materials science, its unique structure can impart specific properties to polymers or resins, such as increased stability or flexibility.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-methoxybenzene)
- 1,1’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-propoxybenzene)
- 1,1’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-butoxybenzene)
Uniqueness
1,1’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene) is unique due to its specific ethoxy groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in applications where specific chemical properties are required.
Propriétés
Numéro CAS |
138329-36-9 |
|---|---|
Formule moléculaire |
C24H26O4 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
1,4-bis(2-ethoxyphenoxy)-2,5-dimethylbenzene |
InChI |
InChI=1S/C24H26O4/c1-5-25-19-11-7-9-13-21(19)27-23-15-18(4)24(16-17(23)3)28-22-14-10-8-12-20(22)26-6-2/h7-16H,5-6H2,1-4H3 |
Clé InChI |
XDKDHLLZXCPGPP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1OC2=CC(=C(C=C2C)OC3=CC=CC=C3OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


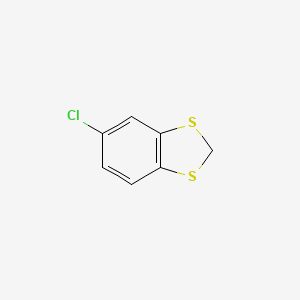
![7-[(Naphthalen-1-yl)methoxy]heptan-1-amine](/img/structure/B14262967.png)
![1-[2,3-Dichloro-5-(heptyloxy)pent-2-EN-1-YL]quinolin-1-ium chloride](/img/structure/B14262968.png)

![(2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonane-6,9-dione](/img/structure/B14262981.png)
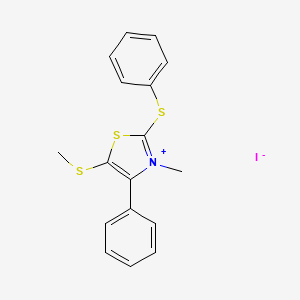
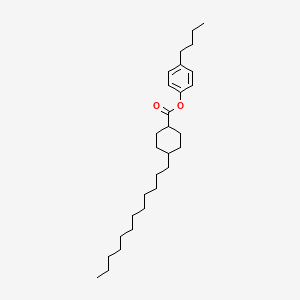
![2-[(Benzyloxy)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14262999.png)
![(4S,4aS,8aS)-4-[tert-butyl(dimethyl)silyl]oxy-7,7-dimethoxy-4a-methyl-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-one](/img/structure/B14263007.png)
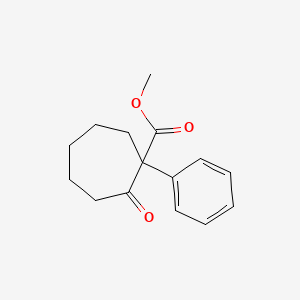
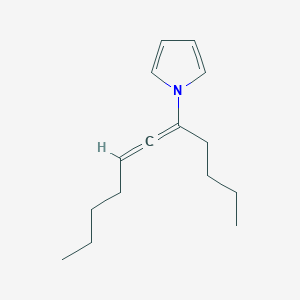
![1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B14263018.png)
![1-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B14263022.png)
![S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate](/img/structure/B14263036.png)
